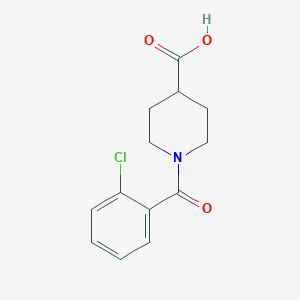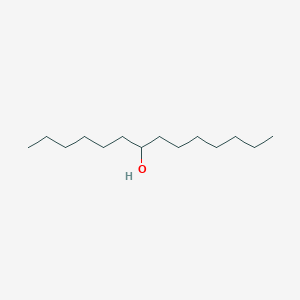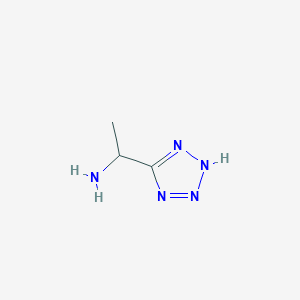
二硅氧烷,1,3-二甲基-1,1,3,3-四苯基-
描述
“Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-” is an organosilicon compound. It has a molecular formula of C6H18O5Si2 and a molecular weight of 226.3751 .
Molecular Structure Analysis
The molecular structure of “Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-” can be viewed using Java or Javascript . It’s also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-” has a molecular weight of 226.3751 . Other physical and chemical properties such as melting point and boiling point are not available in the sources I found.科学研究应用
硅杂蒽和二硅氧烷衍生物的比较研究
对硅杂蒽和二硅氧烷的几何和电子性质的比较研究,包括“二硅氧烷,1,3-二甲基-1,1,3,3-四苯基-”,揭示了由于存在额外的硅原子而导致的它们在分子结构和光学性质上的显着差异。这些差异影响了它们的反应性、固态发光性质以及在电子应用中的潜力 (詹等人,2006).
合成和晶体结构
对二硅氧烷衍生物(包括“二硅氧烷,1,3-二甲基-1,1,3,3-四苯基-)的合成和晶体结构的研究表明,这些化合物由于其热稳定性和在有机溶剂中的溶解性,可以作为更复杂的倍半硅氧烷结构的潜在构建模块。这使得它们适用于材料化学中的应用 (Suyama 等人,2007).
自修复聚合物
一项关于用四功能联苯交联的聚二甲基硅氧烷弹性体的研究展示了硅氧烷基化合物在开发具有超快自愈合能力和持久密封性能的材料中的用途,展示了它们在先进材料应用中的潜力 (王等人,2019).
气相色谱固定相
对含有二硅氧烷单元的多硅氧烷作为气相色谱固定相的研究有助于了解它们的微观结构和热稳定性,突出了它们在分析化学应用中的重要性 (Mayer 等人,1999).
带隙改性
对功能化聚(甲基苯基硅烷)的研究,包括用二硅氧烷单元改性,旨在为光电器件定制聚合物性能。这些改性可以调整带隙能级并提高与导电基板的稳定性和相互作用,展示了它们在光电学中的相关性 (Cleij 等人,2000).
属性
IUPAC Name |
methyl-[methyl(diphenyl)silyl]oxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26OSi2/c1-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)27-29(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGGTTPASBFBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061144 | |
| Record name | Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Aldrich MSDS] | |
| Record name | Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9815 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- | |
CAS RN |
807-28-3 | |
| Record name | 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=807-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenyl dimethyl disiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000807283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAPHENYL DIMETHYL DISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54A20TN089 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane relevant in the study of diphenylsiloxane-based copolymers?
A1: 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane serves as a valuable model compound in the study of diphenylsiloxane-based copolymers []. By examining its fluorescence behavior, researchers can gain insights into the fluorescence properties of the copolymers themselves. This is particularly useful for understanding how the arrangement and interaction of phenyl groups within these polymers influence their fluorescence quantum yields.
Q2: How does the fluorescence quantum yield of these copolymers relate to their structure?
A2: Research indicates a correlation between the fluorescence quantum yields of the copolymers and the specific arrangement of diphenylsiloxane (Ph2SiO) units within their structure []. The study found that copolymers with a higher proportion of isolated (CH3)2SiO (Ph2SiO)(CH3)2SiO units tend to exhibit higher monomer fluorescence yields. This suggests that the proximity and interaction of phenyl groups play a crucial role in determining the fluorescence efficiency of these materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1583968.png)





